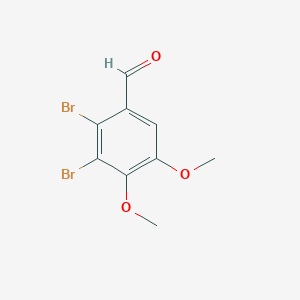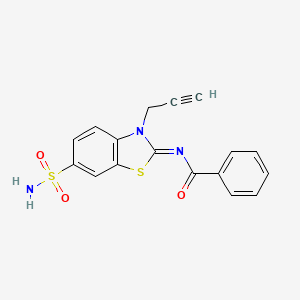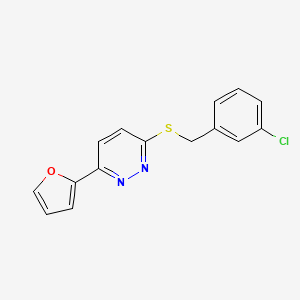
2,3-二溴-4,5-二甲氧基苯甲醛
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dibromo-4,5-dimethoxybenzaldehyde is an organic compound with the molecular formula C9H8Br2O3 It is a brominated derivative of benzaldehyde, characterized by the presence of two bromine atoms and two methoxy groups on the benzene ring
科学研究应用
2,3-Dibromo-4,5-dimethoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s brominated structure makes it useful in studying enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
作用机制
Target of Action
The primary target of 2,3-Dibromo-4,5-dimethoxybenzaldehyde is α-glucosidase , an enzyme involved in carbohydrate synthesis and breakdown . This enzyme plays a crucial role in diabetes, viral infection, and cancer .
Mode of Action
2,3-Dibromo-4,5-dimethoxybenzaldehyde interacts with α-glucosidase, inducing minor conformational changes in the enzyme . The interaction between the compound and α-glucosidase is driven by both hydrophobic forces and hydrogen bonds . The compound molecule is completely buried in the α-glucosidase binding pocket, with part of the molecule reaching the catalytic center and overlapping with the position of glucose .
Biochemical Pathways
The interaction of 2,3-Dibromo-4,5-dimethoxybenzaldehyde with α-glucosidase affects the carbohydrate synthesis and breakdown pathways . By inhibiting α-glucosidase, the compound delays the hydrolysis of carbohydrates, which can help alleviate postprandial hyperglycemia .
Result of Action
The inhibition of α-glucosidase by 2,3-Dibromo-4,5-dimethoxybenzaldehyde results in delayed carbohydrate hydrolysis and alleviated postprandial hyperglycemia . This makes the compound a potential α-glucosidase inhibitor for type 2 diabetes treatment .
Action Environment
The action of 2,3-Dibromo-4,5-dimethoxybenzaldehyde may be influenced by various environmental factors. For instance, the hydrophobicity of the environment can affect the formation of the active center in the enzyme molecules
生化分析
Biochemical Properties
It is known that brominated compounds like this one can participate in free radical reactions . This suggests that 2,3-Dibromo-4,5-dimethoxybenzaldehyde could interact with various enzymes and proteins in a biochemical context, potentially influencing their function through mechanisms such as enzyme inhibition or activation .
Cellular Effects
Similar compounds have been found to exhibit cytotoxicity to cancer cells , suggesting that 2,3-Dibromo-4,5-dimethoxybenzaldehyde could potentially influence cell function and impact cellular processes such as cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that brominated compounds can participate in free radical reactions . This suggests that 2,3-Dibromo-4,5-dimethoxybenzaldehyde could exert its effects at the molecular level through mechanisms such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-4,5-dimethoxybenzaldehyde typically involves the bromination of 4,5-dimethoxybenzaldehyde. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the aromatic ring in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 3 positions.
Industrial Production Methods
While specific industrial production methods for 2,3-Dibromo-4,5-dimethoxybenzaldehyde are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
化学反应分析
Types of Reactions
2,3-Dibromo-4,5-dimethoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atoms under appropriate conditions.
Major Products Formed
Oxidation: 2,3-Dibromo-4,5-dimethoxybenzoic acid.
Reduction: 2,3-Dibromo-4,5-dimethoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
相似化合物的比较
Similar Compounds
4-Bromo-2,5-dimethoxybenzaldehyde: Similar structure but with only one bromine atom.
2,3-Dibromo-4,5-dihydroxybenzaldehyde: Similar structure but with hydroxyl groups instead of methoxy groups.
Uniqueness
2,3-Dibromo-4,5-dimethoxybenzaldehyde is unique due to the presence of both bromine atoms and methoxy groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for various research applications.
属性
IUPAC Name |
2,3-dibromo-4,5-dimethoxybenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Br2O3/c1-13-6-3-5(4-12)7(10)8(11)9(6)14-2/h3-4H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSWPZHKAEDDEGY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1)C=O)Br)Br)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.97 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![N-([2,3'-bipyridin]-5-ylmethyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B2405178.png)


![N-(2-chlorophenyl)-2-({1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2405183.png)
![4-[[[[(3-Methoxy-2-naphthalenyl)carbonyl]amino]thioxomethyl]amino]-benzoic acid](/img/structure/B2405187.png)



